molecular formula C19H16F2N4O2S2 B3414173 4-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 946306-69-0

4-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No. B3414173
CAS RN: 946306-69-0
M. Wt: 434.5 g/mol
InChI Key: PTIWEBYHRZJQCS-UHFFFAOYSA-N
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Description

Triazoles and thiazoles are important heterocyclic compounds that have been found in many biologically active molecules . They have been reported to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, and antiviral activities .


Molecular Structure Analysis

Triazoles have a five-membered ring containing two carbon and three nitrogen atoms . Thiazoles, on the other hand, are five-membered heterocyclic compounds containing one sulfur atom and one nitrogen atom . The exact molecular structure of “4-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylbenzenesulfonamide” would require more specific information.

Mechanism of Action

The mechanism of action of triazole and thiazole derivatives can vary widely, depending on their specific structures and the biological targets they interact with . Without more specific information, it’s difficult to provide the mechanism of action for “4-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylbenzenesulfonamide”.

Future Directions

Triazoles and thiazoles continue to be areas of active research due to their wide range of biological activities . Future research will likely continue to explore new synthetic methods, investigate their mechanisms of action, and develop new derivatives with improved activity and safety profiles .

properties

CAS RN

946306-69-0

Product Name

4-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylbenzenesulfonamide

Molecular Formula

C19H16F2N4O2S2

Molecular Weight

434.5 g/mol

IUPAC Name

4-fluoro-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C19H16F2N4O2S2/c1-12-9-15(21)5-6-17(12)29(26,27)22-8-7-16-11-28-19-23-18(24-25(16)19)13-3-2-4-14(20)10-13/h2-6,9-11,22H,7-8H2,1H3

InChI Key

PTIWEBYHRZJQCS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F

Origin of Product

United States

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